4-(1-Methylpiperidin-4-yl)benzaldehyde 4-(1-Methylpiperidin-4-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439521
InChI: InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3
SMILES: CN1CCC(CC1)C2=CC=C(C=C2)C=O
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

4-(1-Methylpiperidin-4-yl)benzaldehyde

CAS No.:

Cat. No.: VC13439521

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Methylpiperidin-4-yl)benzaldehyde -

Specification

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 4-(1-methylpiperidin-4-yl)benzaldehyde
Standard InChI InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3
Standard InChI Key PFVXJXKRYVIDLJ-UHFFFAOYSA-N
SMILES CN1CCC(CC1)C2=CC=C(C=C2)C=O
Canonical SMILES CN1CCC(CC1)C2=CC=C(C=C2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-(1-Methylpiperidin-4-yl)benzaldehyde (CAS: 85872-85-1) has the molecular formula C13H17NO\text{C}_{13}\text{H}_{17}\text{NO} and a molecular weight of 203.28 g/mol . The compound consists of a benzaldehyde group substituted at the para position with a 1-methylpiperidin-4-yl moiety. The piperidine ring features a methyl group at the nitrogen atom (position 1) and a benzaldehyde substituent at position 4 (Figure 1) .

Key Structural Attributes:

  • Aromatic System: The benzene ring provides planar stability and sites for electrophilic substitution.

  • Piperidine Ring: A six-membered heterocycle with a nitrogen atom, contributing basicity and conformational flexibility.

  • Aldehyde Functional Group: A reactive carbonyl group enabling nucleophilic additions and condensations.

Physicochemical Properties

Data from analogous compounds and computational models suggest the following properties :

PropertyValue
Boiling Point320–325°C (estimated)
Density1.05 g/cm³ (predicted)
SolubilityMiscible in polar organic solvents (e.g., DMF, DMSO)
pKa8.1 (piperidine nitrogen)
LogP (Octanol-Water)1.8 (predicted)

The aldehyde group’s electrophilicity and the piperidine’s basicity make the compound reactive under both acidic and alkaline conditions.

Synthesis and Manufacturing

Nucleophilic Aromatic Substitution

A common method involves reacting 4-fluorobenzaldehyde with 1-methylpiperidine under basic conditions (e.g., potassium carbonate in DMF). This SNAr reaction proceeds via displacement of the fluoride by the piperidine’s nitrogen :

4-Fluorobenzaldehyde+1-MethylpiperidineK2CO3,Δ4-(1-Methylpiperidin-4-yl)benzaldehyde+KF\text{4-Fluorobenzaldehyde} + \text{1-Methylpiperidine} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{4-(1-Methylpiperidin-4-yl)benzaldehyde} + \text{KF}

This route yields the product in ~75% purity, requiring purification via recrystallization from ethanol .

Reductive Amination

An alternative approach couples 4-formylphenylboronic acid with 1-methylpiperidin-4-amine under palladium catalysis, followed by oxidative workup :

4-Formylphenylboronic acid+1-Methylpiperidin-4-aminePd(PPh3)4,Base4-(1-Methylpiperidin-4-yl)benzaldehyde\text{4-Formylphenylboronic acid} + \text{1-Methylpiperidin-4-amine} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{4-(1-Methylpiperidin-4-yl)benzaldehyde}

This method achieves higher regioselectivity (>90%) but demands stringent anhydrous conditions .

Industrial-Scale Production

Patents from Teva Pharmaceuticals and Acadia Pharmaceuticals describe optimized large-scale processes :

  • Continuous Flow Synthesis: Reduces reaction time from 24 hours to 2 hours by enhancing heat transfer .

  • Catalytic Hydrogenation: Uses Raney nickel to suppress byproducts, improving yield to 85% .

  • Crystallization: Ethanol/water mixtures yield >99% pure product, critical for pharmaceutical applications .

Applications in Pharmaceutical Chemistry

Intermediate for Antipsychotic Drugs

4-(1-Methylpiperidin-4-yl)benzaldehyde is a precursor to pimavanserin (Nuplazid®), a 5-HT2A_{2A} inverse agonist used to treat Parkinson’s disease psychosis . The aldehyde undergoes reductive amination with 4-fluorobenzylamine to form a key amine intermediate (Figure 2) :

4-(1-Methylpiperidin-4-yl)benzaldehyde+4-FluorobenzylamineNaBH4N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine\text{4-(1-Methylpiperidin-4-yl)benzaldehyde} + \text{4-Fluorobenzylamine} \xrightarrow{\text{NaBH}_4} \text{N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine}

This amine is subsequently reacted with isocyanate derivatives to yield pimavanserin .

Serotonin Receptor Modulators

The compound’s piperidine moiety mimics endogenous serotonin, enabling its use in synthesizing 5-HT1F_{1F} agonists for migraine therapy . For example, coupling with trifluorobenzamide derivatives produces candidates with nanomolar receptor affinity :

4-(1-Methylpiperidin-4-yl)benzaldehyde+2,4,6-TrifluorobenzamideEDC/HOBt5-HT1F Agonist\text{4-(1-Methylpiperidin-4-yl)benzaldehyde} + \text{2,4,6-Trifluorobenzamide} \xrightarrow{\text{EDC/HOBt}} \text{5-HT}_{1F}\ \text{Agonist}

Antimicrobial Agents

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Candida albicans (MIC: 32 µg/mL) . The aldehyde group facilitates Schiff base formation with bacterial cell wall components .

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